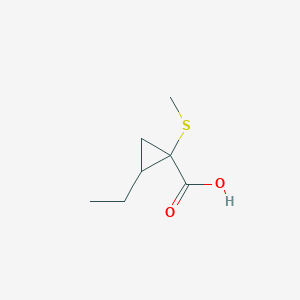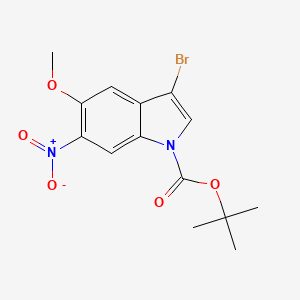
1-(2-Phenylethynyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylethynyl)cyclohexanamine is an organic compound with the molecular formula C14H17N It is characterized by a cyclohexane ring substituted with a phenylethynyl group and an amine group
Preparation Methods
The synthesis of 1-(Phenylethynyl)cyclohexanamine can be achieved through several routes. One common method involves the reaction of cyclohexylamine with phenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .
Industrial production methods for 1-(Phenylethynyl)cyclohexanamine are less documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial for achieving high efficiency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
1-(Phenylethynyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, often using hydrogenation catalysts like palladium on carbon.
Substitution: The amine group in 1-(Phenylethynyl)cyclohexanamine can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Phenylethynyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.
Mechanism of Action
The mechanism by which 1-(Phenylethynyl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Phenylethynyl)cyclohexanamine can be compared with other similar compounds, such as:
1-(Phenylethynyl)pyrrolidine: This compound has a pyrrolidine ring instead of a cyclohexane ring, which affects its chemical reactivity and biological activity.
1-(Phenylethynyl)bicyclo[2.2.1]heptane: The bicyclic structure introduces additional steric hindrance, influencing its interactions with biological targets.
1-(Phenylethyl)cyclohexanamine: The absence of the triple bond in the phenylethyl group changes its chemical properties and reactivity.
The uniqueness of 1-(Phenylethynyl)cyclohexanamine lies in its combination of a cyclohexane ring with a phenylethynyl group, providing a balance of rigidity and flexibility that is advantageous in various chemical and biological applications .
Properties
CAS No. |
143767-98-0 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(2-phenylethynyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H17N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,10-11,15H2 |
InChI Key |
ZKXQPWSHLFZUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


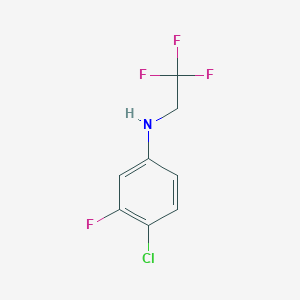
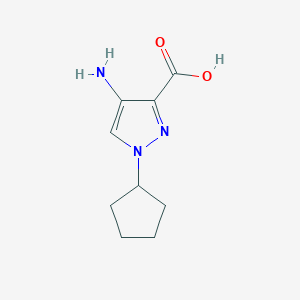
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
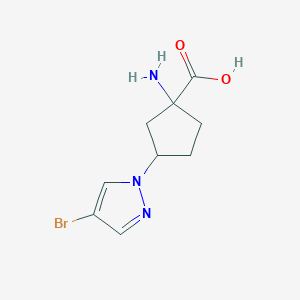
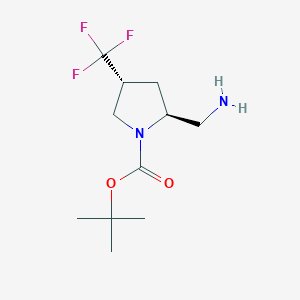
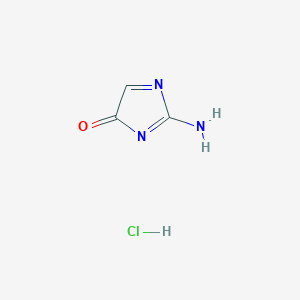

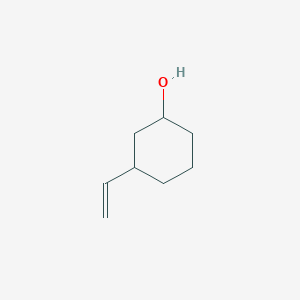
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)
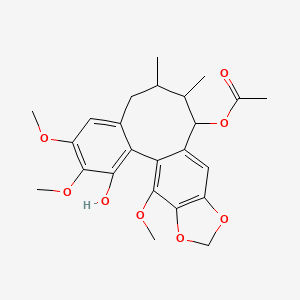
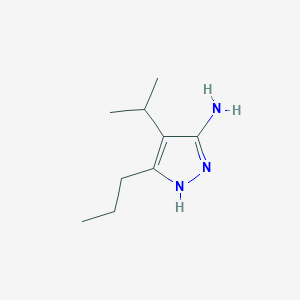
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
